[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that features a fluorinated phenyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 3-fluorobenzyl chloride with 1-propyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of [(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [(3-chlorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
- [(3-bromophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
- [(3-methylphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
Uniqueness
[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H18FN3 |
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Molecular Weight |
247.31 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[(1-propylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H18FN3/c1-2-7-18-8-6-14(17-18)11-16-10-12-4-3-5-13(15)9-12/h3-6,8-9,16H,2,7,10-11H2,1H3 |
InChI Key |
NDPKQUHCYHPTAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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